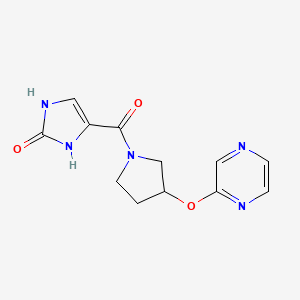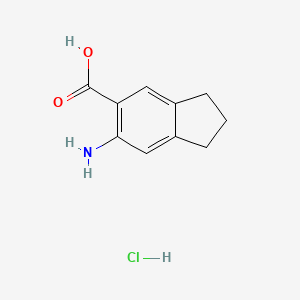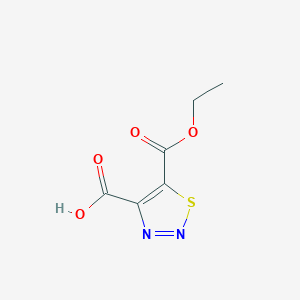![molecular formula C16H23FN2O2 B2554564 (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamide CAS No. 2411333-24-7](/img/structure/B2554564.png)
(E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as DMFP-DAB, and it is a selective inhibitor of the protein kinase C (PKC) isoform, PKCθ. DMFP-DAB has been shown to have a range of biochemical and physiological effects, and it has been used in a variety of laboratory experiments to investigate the role of PKCθ in various cellular processes.
作用機序
DMFP-DAB acts as a selective inhibitor of (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamideθ by binding to the ATP-binding pocket of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, which leads to a range of cellular effects. DMFP-DAB has been shown to have a high degree of selectivity for this compoundθ over other members of the this compound family, which makes it a valuable tool for investigating the specific role of this kinase in various cellular processes.
Biochemical and Physiological Effects:
DMFP-DAB has been shown to have a range of biochemical and physiological effects, including the inhibition of T cell activation, the modulation of insulin signaling, and the regulation of inflammatory responses. These effects are mediated through the selective inhibition of this compoundθ, which is involved in these and other cellular processes.
実験室実験の利点と制限
The main advantage of using DMFP-DAB in laboratory experiments is its high degree of selectivity for (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamideθ. This allows researchers to investigate the specific role of this kinase in various cellular processes without interfering with the activity of other members of the this compound family. However, one limitation of using DMFP-DAB is its potential toxicity, which can limit its use in certain experimental systems.
将来の方向性
There are several future directions for research involving DMFP-DAB. One potential area of investigation is the role of (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamideθ in cancer, as this kinase has been implicated in the development and progression of several types of cancer. Another potential area of research is the development of more selective inhibitors of this compoundθ, which could be used to investigate its role in various cellular processes with greater specificity. Additionally, the use of DMFP-DAB in combination with other inhibitors or drugs could provide valuable insights into the complex signaling pathways that regulate cellular processes.
合成法
The synthesis of DMFP-DAB involves several steps, including the reaction of 3-fluoro-5-methoxybenzaldehyde with 2-bromo-1-(dimethylamino)propan-2-ol to form the corresponding alcohol. This intermediate is then reacted with 2-bromo-4-(dimethylamino)but-2-enamide to yield DMFP-DAB. The synthesis of DMFP-DAB has been described in detail in several scientific publications, and it is a well-established procedure.
科学的研究の応用
DMFP-DAB has been used extensively in scientific research to investigate the role of (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamideθ in various cellular processes. This compoundθ is a member of the this compound family of serine/threonine kinases, and it has been implicated in a range of cellular processes, including T cell activation, insulin signaling, and inflammation. DMFP-DAB has been shown to be a selective inhibitor of this compoundθ, and it has been used to investigate the role of this kinase in these and other cellular processes.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-12(18-16(20)6-5-7-19(2)3)8-13-9-14(17)11-15(10-13)21-4/h5-6,9-12H,7-8H2,1-4H3,(H,18,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCQYAZSYWQXHM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)F)OC)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC(=CC(=C1)F)OC)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)-N-(p-tolyl)piperidine-4-carboxamide](/img/structure/B2554486.png)


![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2554489.png)
![methyl 5-chloro-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2554490.png)

![2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2554492.png)

![benzo[d][1,3]dioxol-5-yl(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2554498.png)

![1-Bromo-2-[(trimethylsilyl)oxy]propane](/img/structure/B2554501.png)
![(3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2554503.png)